molecular formula C7H7N3O B12278099 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12278099
M. Wt: 149.15 g/mol
InChI Key: GDXJKEZASJCTQI-UHFFFAOYSA-N
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Description

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is a fused heterocyclic compound comprising a pyridine ring fused with a 1,2,4-triazole moiety, substituted with a methoxy (-OCH₃) group at position 5 (Figure 1). This structural motif is significant in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the use of environmentally friendly oxidizers can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyridine with a hydroxyl group, while reduction may result in a triazolopyridine with an alkyl group.

Scientific Research Applications

Anticancer Activity

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine derivatives have been identified as potential anticancer agents. Research indicates that these compounds can inhibit receptor tyrosine kinases such as AXL, which are implicated in various cancers including lung and breast cancer. The inhibition of AXL has been linked to reduced tumor growth and metastasis, making these derivatives promising candidates for cancer therapy .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects by modulating cytokine production. For instance, certain derivatives have been tested for their ability to inhibit IL-17A production in mouse models, which is crucial in the pathogenesis of autoimmune diseases . This suggests that this compound could be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis.

Antimicrobial Activity

Studies have reported the antimicrobial properties of triazolo compounds against various bacterial strains. The unique structure of this compound may contribute to its efficacy in targeting bacterial infections without affecting human cells . This specificity is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . The ability to create diverse derivatives allows for the exploration of structure-activity relationships (SAR) that can optimize therapeutic efficacy.

Synthesis Method Yield (%) Conditions
Microwave-assisted83120 °C
RefluxVariableToluene

In Vivo Studies

In vivo studies have demonstrated the pharmacokinetic profiles of this compound derivatives. For instance, a derivative exhibited a half-life of 120 hours with significant oral bioavailability (BA) indicating its potential for chronic administration . Such profiles are critical for evaluating the feasibility of clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of [1,2,4]Triazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Key Properties/Applications References
5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine 5-OCH₃ Potential kinase/RORγt modulation
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br Intermediate in Suzuki couplings
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-CH₃ Herbicidal activity (ALS inhibitors)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine 5-CH₃, 7-CH₃ Herbicide development
[1,2,4]Triazolo[1,5-a]pyrimidine (unsubstituted) None High vaporization enthalpy (self-association)

Substituent Impact :

  • Methoxy Group (5-OCH₃) : Enhances solubility in polar solvents and may improve metabolic stability compared to halogens or alkyl groups. The electron-donating nature of -OCH₃ could modulate electronic effects in receptor binding .
  • Halogen Substituents (6-Br, 7-Cl) : Increase molecular weight and lipophilicity, favoring interactions with hydrophobic enzyme pockets. Bromo derivatives are common intermediates in cross-coupling reactions (e.g., Suzuki) for drug discovery .
  • The 5,7-dimethyl variant shows enhanced herbicidal activity by mimicking sulfonylurea herbicides in acetolactate synthase (ALS) inhibition .

Physicochemical Properties

  • Vaporization Enthalpy : Unsubstituted [1,2,4]triazolo[1,5-a]pyrimidine exhibits a high vaporization enthalpy (ΔHᵥₐₚ ≈ 7 kJ·mol⁻¹ higher than pyridine derivatives), attributed to planar stacking in the crystal lattice . Methoxy and methyl substituents may reduce this effect by disrupting molecular packing.
  • Solubility : 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine is soluble in organic solvents (e.g., DCM, THF) but less so in water, typical for halogenated heterocycles . The 5-methoxy derivative likely has improved aqueous solubility due to polarity.

Biological Activity

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is a derivative of the triazolo-pyridine family, which has gained attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, with applications in antimicrobial and antiviral therapies. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Compounds in the triazolo[1,5-a]pyridine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, derivatives have demonstrated significant inhibitory effects against CDK-2 with IC50 values in the low micromolar range .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of MGC-803 and HCT-116 cells . The mechanism often involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : this compound derivatives have exhibited antibacterial activity against pathogens such as Enterococcus faecium, indicating their potential use in treating infections .

Structure-Activity Relationships (SAR)

The SAR studies of triazolo[1,5-a]pyridine derivatives highlight the importance of substituents on the pyridine ring:

CompoundSubstituentActivityIC50 (µM)
H12NoneAnticancer (MGC-803)9.47
H12MethoxyAnticancer (HCT-116)9.58
H12MethoxyAnticancer (MCF-7)13.1
2NoneTubulin inhibitor (HCT-116)0.53
4NoneLSD1 inhibitor (MGC-803)0.154

This table summarizes key findings from various studies that demonstrate how modifications to the core structure can enhance biological activity.

Case Study 1: Anticancer Activity

In a study evaluating a series of triazolo[1,5-a]pyrimidine derivatives, compound H12 was identified as a potent antiproliferative agent against three human cancer cell lines: MGC-803, HCT-116, and MCF-7. The IC50 values were significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-Fu), indicating a strong potential for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of triazolo[1,5-a]pyrimidine derivatives revealed that certain compounds exhibited narrow-spectrum activity against E. faecium. These findings suggest that modifications to the triazole structure can lead to effective treatments for resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine?

Methodological Answer: Synthesis optimization requires balancing reaction efficiency, yield, and purity. A one-pot approach, as demonstrated for chloro-substituted analogs, involves sequential steps:

Condensation : React 4-methoxypyridin-2-amine with DMF-DMA to form an imidamide intermediate.

Cyclization : Treat with hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) to form the triazole ring.

Substitution : Introduce functional groups via nucleophilic substitution under basic conditions (e.g., KOH/EtOH).
Key Parameters :

  • Temperature control (70–100°C for cyclization).
  • Solvent choice (DMF for condensation; ethanol/water for purification).
  • Catalyst optimization (e.g., copper sulfate for click chemistry in triazole formation) .

Q. How can spectroscopic and crystallographic techniques validate the structure of 5-Methoxy-triazolopyridine derivatives?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy group position (δ 3.8–4.0 ppm for OCH3_3) and triazole ring protons (δ 8.2–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H8_8N3_3O: 178.0721).
  • X-ray Crystallography : Resolves planar triazolopyridine core and substituent orientation (e.g., dihedral angles between methoxy and triazole groups) .

Q. What strategies are used to screen the biological activity of 5-Methoxy-triazolopyridines?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions be addressed?

Methodological Answer: Regioselectivity in substitutions (e.g., halogenation) depends on:

  • Directing Groups : Methoxy groups at C5 direct electrophiles to C7 via resonance effects.
  • Catalysis : Copper(I) iodide promotes selective C-H activation at electron-deficient positions .
    Example : I2_2-catalyzed oxidative coupling with N-tosylhydrazones yields C3-substituted derivatives in 1,4-dioxane (76% yield) .

Q. What mechanistic insights explain cyclization efficiency in triazolopyridine synthesis?

Methodological Answer: Cyclization proceeds via:

Nucleophilic Attack : Hydroxylamine on imidamide intermediate forms N-hydroxy intermediate.

Dehydration : TFAA promotes intramolecular cyclization by removing water.

Aromatic Stabilization : Planar triazolopyridine core enhances thermodynamic stability .
Advanced Insight : Oxidative cyclization with NaOCl (green chemistry) avoids toxic Cr(VI) reagents, achieving 73% yield in ethanol .

Q. How do structural modifications (e.g., hydrogenation) alter physicochemical properties?

Methodological Answer:

  • Hydrogenation : Partial saturation (4,5,6,7-tetrahydro derivatives) increases solubility but reduces aromaticity.
  • Functionalization : Ethynyl groups (C≡CH) enable click chemistry for bioconjugation .
    Case Study : 4,7-Dihydro analogs show enhanced reactivity with α-bromoketones, forming imidazotriazolopyrimidines .

Q. How should contradictory data on synthetic yields be resolved?

Methodological Answer: Contradictions arise from:

  • Catalyst Purity : Copper sulfate vs. sodium ascorbate in click chemistry (yields vary from 46–88%) .
  • Solvent Effects : DMF vs. 1,4-dioxane in oxidative coupling (yield differences >30%) .
    Resolution : Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate via HPLC .

Q. What computational tools predict the bioactivity of 5-Methoxy-triazolopyridines?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., EGFR kinase) .
  • QSAR Models : Correlate logP values (e.g., 1.12 for methyl esters) with membrane permeability .
  • DFT Calculations : Predict reactivity of methoxy groups in electrophilic substitutions (e.g., Fukui indices) .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-8-5-9-10(6)7/h2-5H,1H3

InChI Key

GDXJKEZASJCTQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=NN21

Origin of Product

United States

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